

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following MD-224 Treatment

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Compound of Interest

Compound Name: MD-224

Cat. No.: B2951637

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Introduction

MD-224 is a first-in-class, highly potent and efficacious proteolysis-targeting chimera (PROTAC) that induces the degradation of murine double minute 2 (MDM2).[1][2] MDM2 is a primary endogenous cellular inhibitor of the tumor suppressor protein p53.[2] By degrading MDM2, **MD-224** leads to the stabilization and activation of p53 in cancer cells with wild-type p53.[1] This activation of p53 triggers downstream pathways that result in cell cycle arrest and robust induction of apoptosis, making **MD-224** a promising therapeutic agent for cancers that retain wild-type p53.[1]

Flow cytometry is a powerful technique for the quantitative analysis of apoptosis. One of the most common methods involves the dual staining of cells with Annexin V and a viability dye such as Propidium Iodide (PI). In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection. PI is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, which have compromised membrane integrity. This dual-staining method allows for the differentiation between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+).[3]

These application notes provide a detailed protocol for the analysis of apoptosis induced by **MD-224** using Annexin V and PI staining followed by flow cytometry.

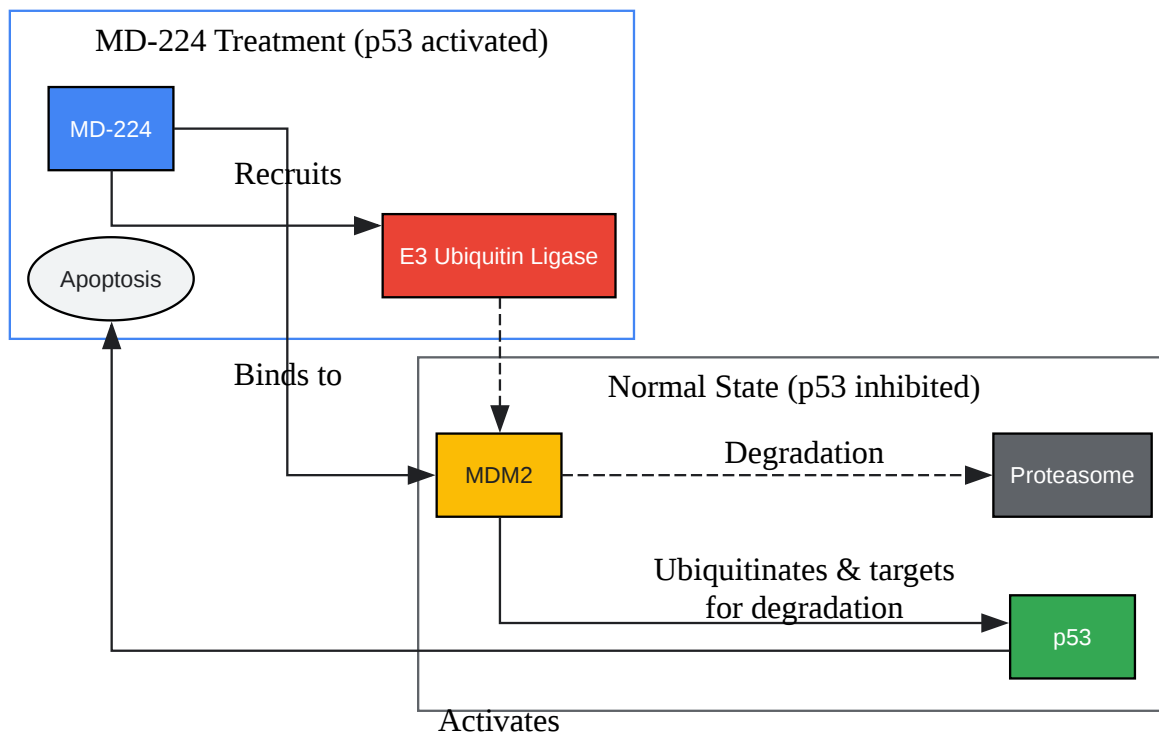
Data Presentation: MD-224 Induced Apoptosis

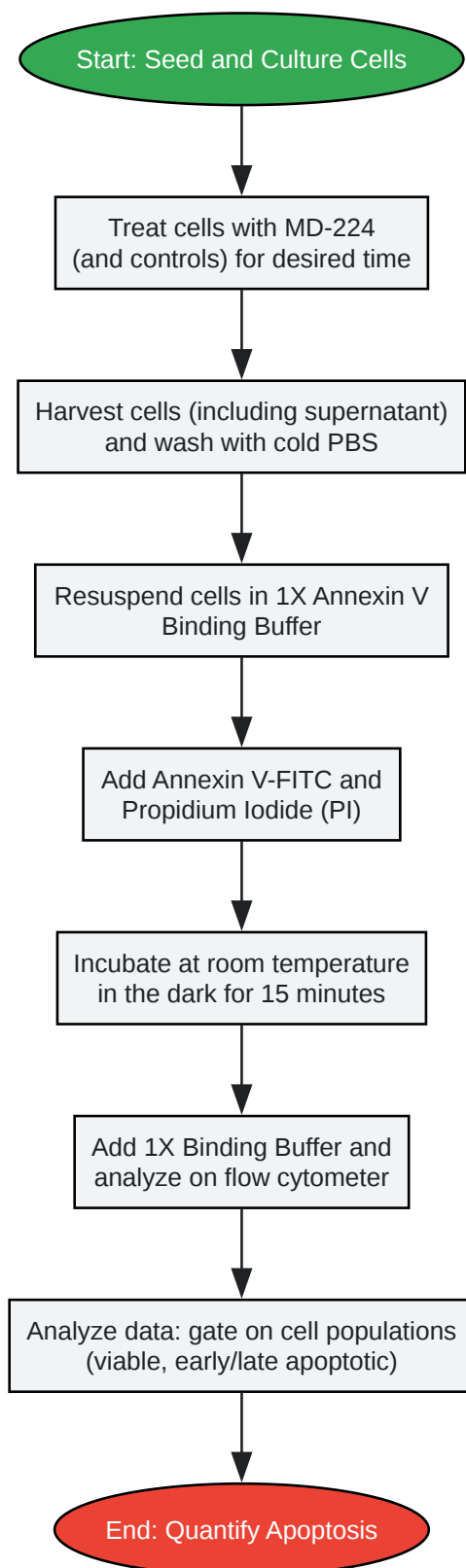
The following table summarizes the dose-dependent effect of **MD-224** on the induction of apoptosis in the RS4;11 human acute lymphoblastic leukemia cell line after a 24-hour treatment. This data is estimated from the graphical representation in Figure 13 of the publication "Discovery of **MD-224** as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degradator Capable of Achieving Complete and Durable Tumor Regression" by Li et al., 2019.[1]

MD-224 Concentration (nM)	Estimated Percentage of Apoptotic Cells (Annexin V+)
0 (Control)	~5%
1	~20%
3	~45%
10	~70%
30	~85%

Signaling Pathway and Experimental Workflow

MDM2-p53 Signaling Pathway and the Action of MD-224





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References

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- 2. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degradable Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
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